molecular formula C8H20ClNO3Si B6313962 aziridine;3-chloropropyl(trimethoxy)silane CAS No. 75132-84-2

aziridine;3-chloropropyl(trimethoxy)silane

Cat. No.: B6313962
CAS No.: 75132-84-2
M. Wt: 241.79 g/mol
InChI Key: OEZXOWPAXNFLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridine;3-chloropropyl(trimethoxy)silane is a compound that combines the properties of aziridine and 3-chloropropyl(trimethoxy)silane. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. 3-chloropropyl(trimethoxy)silane is an organosilane compound used as a coupling agent in various industrial applications. The combination of these two components results in a versatile compound with unique properties useful in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine;3-chloropropyl(trimethoxy)silane typically involves the reaction of aziridine with 3-chloropropyl(trimethoxy)silane under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with 3-chloropropyl(trimethoxy)silane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Aziridine;3-chloropropyl(trimethoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Water: For hydrolysis reactions.

    Acids or Bases: To catalyze hydrolysis and condensation reactions.

Major Products

Scientific Research Applications

Aziridine;3-chloropropyl(trimethoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aziridine;3-chloropropyl(trimethoxy)silane involves the reactivity of the aziridine ring and the silane groups. The aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The silane groups can hydrolyze and condense to form siloxane bonds, which contribute to the compound’s adhesive properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or substrates used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodopropyl(trimethoxy)silane
  • 3-Bromopropyl(trimethoxy)silane
  • 3-Aminopropyl(trimethoxy)silane

Uniqueness

Aziridine;3-chloropropyl(trimethoxy)silane is unique due to the presence of both the aziridine ring and the silane groups. This combination allows it to participate in a wide range of chemical reactions and applications that are not possible with either component alone. The aziridine ring provides high reactivity, while the silane groups offer excellent adhesion properties .

Properties

IUPAC Name

aziridine;3-chloropropyl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClO3Si.C2H5N/c1-8-11(9-2,10-3)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZXOWPAXNFLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCl)(OC)OC.C1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75132-84-2
Record name 75132-84-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.